molecular formula C16H24N2O2S2 B2767442 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 2415624-67-6

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2767442
CAS No.: 2415624-67-6
M. Wt: 340.5
InChI Key: MYCBXTGVAZXYLI-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, a thiophene ring, and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring and the thiophene ring. The thiomorpholine ring can be synthesized through a series of reactions involving thiol and amine precursors. The thiophene ring is usually prepared via cyclization reactions involving sulfur-containing compounds.

The final step involves the coupling of the thiomorpholine and thiophene rings with an acetamide group. This is typically achieved through nucleophilic substitution reactions under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide stands out due to its unique combination of a thiomorpholine ring, a thiophene ring, and an acetamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-15(11-14-1-8-22-12-14)17-13-16(2-6-20-7-3-16)18-4-9-21-10-5-18/h1,8,12H,2-7,9-11,13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCBXTGVAZXYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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